molecular formula C9H19ClN2 B1322380 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine CAS No. 39607-92-6

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine

Cat. No.: B1322380
CAS No.: 39607-92-6
M. Wt: 190.71 g/mol
InChI Key: DKGQENSYEBYPNT-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-(3-chloro-2-methylpropyl)piperazine with methyl iodide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds in solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.

Major Products:

    Nucleophilic Substitution: Products include 1-(3-hydroxy-2-methylpropyl)-4-methylpiperazine, 1-(3-amino-2-methylpropyl)-4-methylpiperazine, and 1-(3-thio-2-methylpropyl)-4-methylpiperazine.

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines of the compound.

Scientific Research Applications

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine can be compared with other similar compounds such as:

  • 1-(3-Chloro-2-methylpropyl)-4-methylbenzene
  • 1-(3-Chloro-2-methylpropyl)-4-propoxybenzene
  • 3-Chloro-2-methyl-1-propene

Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its piperazine ring and the presence of both chloro and methyl groups make it a versatile compound for various applications.

Properties

IUPAC Name

1-(3-chloro-2-methylpropyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN2/c1-9(7-10)8-12-5-3-11(2)4-6-12/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGQENSYEBYPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625504
Record name 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39607-92-6
Record name 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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